molecular formula C9H12N2O2 B13176005 5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid

5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid

Cat. No.: B13176005
M. Wt: 180.20 g/mol
InChI Key: CBOCYGXZPYFUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with dimethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A derivative of pyridine with similar chemical properties.

    Pyridine-3,5-dicarboxylic acid: Another pyridine derivative with different functional groups.

Uniqueness

5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its dimethylamino group provides additional reactivity compared to other pyridine derivatives.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-[(dimethylamino)methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-11(2)6-7-3-8(9(12)13)5-10-4-7/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

CBOCYGXZPYFUPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CN=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.